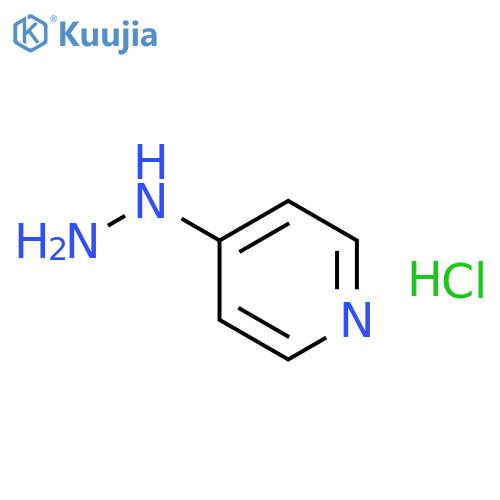Cas no 20815-52-5 (4-Hydrazinylpyridine hydrochloride)

20815-52-5 structure
商品名:4-Hydrazinylpyridine hydrochloride
4-Hydrazinylpyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Hydrazinylpyridine hydrochloride
- 2-(pyridin-4-yl)hydrazine hydrochloride
- 4-hydrazino pyridine hydrochloride
- 4-Hydrazinopyridine, HCl
- 4-Hydrazinopyridine hydro...
- 4-hydrazino-pyridine,monohydrochloride
- 4-Pyridylhydrazine
- 4-PYRIDYLHYDRAZINE HYDROCHLORIDE
- (Pyridin-4-yl)hydrazine hydrochloride
- 4-(Hydrazinyl)pyridine hydrochloride
- 4-HYDRAZINOPYRIDINE HYDROCHLORIDE
- Pyridine, 4-hydrazino-, hydrochloride
- 256H913
- PubChem16313
- 4-hydrazinopyridine HCl
- 4-HYDRAZINYLPYRIDINE HCL
- 4-pyridinylhydrazine hydrochloride
- MMLHRYAPGSEXCA-UHFFFAOYSA-N
- NSC80301
- pyridin-4-yl-hydrazine hydrochloride
- VP11158
- SCHEMBL1013334
- pyridin-4-ylhydrazine;hydrochloride
- DS-15810
- SY041995
- NSC-80301
- DB-305940
- Pyridine, 4-hydrazino-, monohydrochloride
- EN300-129640
- SB10025
- starbld0001250
- 20815-52-5
- pyridin-4-ylhydrazine hydrochloride
- 4-pyridylhydrazine hydrochlorid
- 4-Hydrazinylpyridine xhydrochloride
- Pyridine, 4-hydrazinyl-, hydrochloride (1:1)
- MFCD00035353
- 52834-40-9
- 4-Hydrazinopyridine hydrochloride, 97%
- CS-W004835
- SCHEMBL2004239
- AKOS015849057
- J-515457
- PB27392
-
- MDL: MFCD00035353
- インチ: 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
- InChIKey: MMLHRYAPGSEXCA-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])(C1C([H])=C([H])N=C([H])C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 145.04100
- どういたいしつりょう: 145.041
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 58.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 50.9
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: 243-244 ºC (methanol )
- ふってん: 310.2°C at 760 mmHg
- フラッシュポイント: No data available
- PSA: 50.94000
- LogP: 1.94250
- じょうきあつ: No data available
4-Hydrazinylpyridine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H302 (100%) H312 (50%) H315 (100%)
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
4-Hydrazinylpyridine hydrochloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Hydrazinylpyridine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102175-25g |
4-Hydrazinylpyridine hydrochloride |
20815-52-5 | 95%+ | 25g |
$*** | 2023-03-31 | |
| Enamine | EN300-129640-0.05g |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 95% | 0.05g |
$19.0 | 2023-06-07 | |
| Enamine | EN300-129640-1.0g |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 95% | 1g |
$71.0 | 2023-06-07 | |
| eNovation Chemicals LLC | D701363-25G |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 97% | 25g |
$90 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P92610-1g |
4-Hydrazinylpyridine hydrochloride |
20815-52-5 | 1g |
¥116.0 | 2021-09-08 | ||
| Enamine | EN300-129640-25.0g |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 95% | 25g |
$589.0 | 2023-06-07 | |
| Enamine | EN300-129640-100.0g |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 95% | 100g |
$1848.0 | 2023-06-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00108-01-250G |
4-hydrazinylpyridine hydrochloride |
20815-52-5 | 97% | 250g |
¥ 3,267.00 | 2023-03-18 | |
| Fluorochem | 044300-10g |
4-Hydrazinopyridine hydrochloride |
20815-52-5 | 95% | 10g |
£222.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H175681-5g |
4-Hydrazinylpyridine hydrochloride |
20815-52-5 | 97% | 5g |
¥171.90 | 2023-09-02 |
4-Hydrazinylpyridine hydrochloride 関連文献
-
1. A change from rate-determining bromination to geometric isomerisation of pyridylhydrazonesAnthony F. Hegarty,Patrick J. Moroney,Francis L. Scott J. Chem. Soc. Perkin Trans. 2 1973 1466
-
Misbahul Ain Khan,J. B. Polya J. Chem. Soc. C 1970 85
20815-52-5 (4-Hydrazinylpyridine hydrochloride) 関連製品
- 27256-91-3(4-Hydrazinylpyridine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20815-52-5)4-Hydrazinylpyridine hydrochloride

清らかである:99%/99%
はかる:100g/500g
価格 ($):198.0/695.0